(3R,5S)-3,5-Dimethylazepane

Description

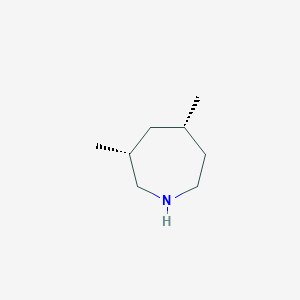

(3R,5S)-3,5-Dimethylazepane is a seven-membered azepane ring derivative with stereospecific methyl substitutions at the 3R and 5S positions. This compound belongs to the class of secondary amines, characterized by its saturated heterocyclic structure. The stereochemistry of the methyl groups likely influences its reactivity, solubility, and biological activity compared to non-chiral analogs, though direct experimental data are sparse in the referenced materials.

Properties

IUPAC Name |

(3R,5S)-3,5-dimethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-4-9-6-8(2)5-7/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFCUCAZFRNTIB-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H](C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Dimethylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a dihalide can lead to the formation of the azepane ring. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Dimethylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated azepanes, while substitution reactions can produce a variety of functionalized azepanes.

Scientific Research Applications

(3R,5S)-3,5-Dimethylazepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Dimethylazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3R,5S)-3,5-dimethylazepane with three classes of compounds derived from the evidence:

Azepane Derivatives

Key Differences :

- Stereochemistry: The (3R,5S) configuration may confer distinct stereoelectronic effects compared to non-chiral 3,5-dimethylazepane.

- Functional Groups : The diol derivative () introduces polar hydroxyl groups and a hydrochloride salt, altering solubility and reactivity relative to the parent amine.

Heterocyclic Carbonitrile Derivatives

Compounds 11a, 11b, and 12 () are structurally distinct but share functional groups (e.g., cyano, carbonyl) that highlight contrasting properties:

| Compound | Structure | Melting Point (°C) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 11a | Thiazolo-pyrimidine with trimethylbenzylidene | 243–246 | CN, CO, NH | 386 |

| 11b | Thiazolo-pyrimidine with cyanobenzylidene | 213–215 | CN (×2), CO, NH | 403 |

| 12 | Pyrimido-quinazoline | 268–269 | CN, CO, NH | 318 |

Comparison :

- Complexity : These derivatives exhibit fused heterocyclic systems and aromatic substituents, unlike the simpler azepane backbone of this compound.

- Reactivity: The cyano and carbonyl groups in compounds 11a–12 enable nucleophilic or electrophilic reactions, whereas dimethylazepane’s secondary amine is more suited for alkylation or acylation.

Biological Activity

(3R,5S)-3,5-Dimethylazepane is a chiral compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing ring. Its unique stereochemistry and structure make it a subject of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHN, with a molecular weight of 127.23 g/mol. Its structure includes two methyl groups at the 3rd and 5th carbon positions of the azepane ring, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 2126144-09-8 |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity to molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies suggest that azepane derivatives can possess antimicrobial properties. The specific effects of this compound on bacterial and fungal strains have been explored in vitro.

- Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, this compound is being investigated for potential neuropharmacological effects. Preliminary studies indicate possible anxiolytic or antidepressant-like activities.

- Anti-inflammatory Properties : Research indicates that compounds with azepane structures may exhibit anti-inflammatory effects by modulating inflammatory pathways through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various azepanes, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial growth at concentrations of 100 µg/mL compared to control groups.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the effects of this compound on rodent models for anxiety and depression. The compound demonstrated a notable reduction in anxiety-like behaviors in elevated plus-maze tests when administered at doses ranging from 1 to 10 mg/kg.

Comparison with Related Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (3R,5S)-3,5-Dimethylheptane | Seven-membered nitrogen ring | Limited biological activity |

| Piperidine derivatives | Six-membered nitrogen ring | Various psychoactive effects |

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific enzymes and receptors.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.

- Structural Modifications : Exploring analogs and derivatives to enhance biological activity and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.